molecular formula C9H12O4 B13728711 (Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one

(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B13728711
M. Wt: 184.19 g/mol
InChI Key: SPKYTFNTGDQSFA-SREVYHEPSA-N
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Description

(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction forms the spirocyclic ring system, which is then further functionalized to introduce the hydroxymethylene group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The spirocyclic ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating spirocyclic compounds with potential biological activity .

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly as a scaffold for designing inhibitors of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of materials with unique properties, such as polymers and resins. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which (Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one stands out due to its unique dioxaspirodecane ring system and the presence of a hydroxymethylene group. This combination of structural features imparts distinct reactivity and potential for diverse applications, setting it apart from other spirocyclic compounds .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(7Z)-7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2/b7-6-

InChI Key

SPKYTFNTGDQSFA-SREVYHEPSA-N

Isomeric SMILES

C1CC2(C/C(=C/O)/C1=O)OCCO2

Canonical SMILES

C1CC2(CC(=CO)C1=O)OCCO2

Origin of Product

United States

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